Obtustatin

Description

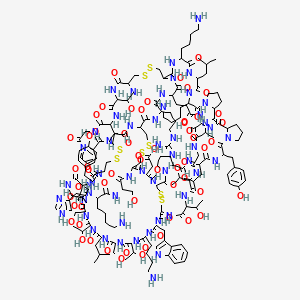

Structure

2D Structure

Properties

Molecular Formula |

C184H284N52O57S8 |

|---|---|

Molecular Weight |

4393 g/mol |

IUPAC Name |

2-[27-amino-1a,35,41,68-tetrakis(4-aminobutyl)-23a-(3-amino-3-oxopropyl)-26a-(3-carbamimidamidopropyl)-12a-[2-[[1-[[1-[2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-21,24,56,59,71,80,95-heptakis(1-hydroxyethyl)-4a,74,83-tris(hydroxymethyl)-89-[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-65-(1H-indol-3-ylmethyl)-50-methyl-38,77-bis(2-methylpropyl)-2a,5a,7a,8,10a,11,17,20,22a,23,25a,26,28a,33,36,39,42,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-pentatriacontaoxo-3,4,14a,15a,18a,19a,29,30-octathia-a,3a,6a,7,8a,10,11a,16,19,21a,22,24a,25,27a,34,37,40,43,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-pentatriacontazahexacyclo[60.44.10.86,32.49,92.012,16.043,47]octacosahectan-9a-yl]acetic acid |

InChI |

InChI=1S/C184H284N52O57S8/c1-86(2)60-112-154(264)207-111(35-20-24-54-188)181(291)235-58-28-39-132(235)171(281)201-89(7)147(257)196-71-136(251)226-142(92(10)242)179(289)232-145(95(13)245)178(288)224-127-82-300-301-84-129(183(293)236-59-29-40-133(236)173(283)214-113(61-87(3)4)155(265)215-119(64-98-43-47-102(248)48-44-98)182(292)234-57-27-37-130(234)170(280)199-73-139(255)256)225-159(269)118(67-138(253)254)213-166(276)125-80-297-296-79-124-165(275)205-109(36-25-55-194-184(191)192)150(260)206-110(49-50-134(190)249)152(262)219-123(164(274)204-107(151(261)208-112)33-18-22-52-186)78-295-294-77-104(189)148(258)227-146(96(14)246)180(290)231-141(91(9)241)175(285)198-72-137(252)233-56-26-38-131(233)172(282)223-126(168(278)222-124)81-298-299-83-128(169(279)228-140(90(8)240)174(284)197-70-135(250)202-106(32-17-21-51-185)149(259)216-120(74-237)163(273)221-125)220-156(266)115(63-97-41-45-101(247)46-42-97)210-158(268)117(66-100-69-193-85-200-100)212-162(272)122(76-239)218-177(287)144(94(12)244)230-160(270)114(62-88(5)6)209-161(271)121(75-238)217-176(286)143(93(11)243)229-153(263)108(34-19-23-53-187)203-157(267)116(211-167(127)277)65-99-68-195-105-31-16-15-30-103(99)105/h15-16,30-31,41-48,68-69,85-96,104,106-133,140-146,195,237-248H,17-29,32-40,49-67,70-84,185-189H2,1-14H3,(H2,190,249)(H,193,200)(H,196,257)(H,197,284)(H,198,285)(H,199,280)(H,201,281)(H,202,250)(H,203,267)(H,204,274)(H,205,275)(H,206,260)(H,207,264)(H,208,261)(H,209,271)(H,210,268)(H,211,277)(H,212,272)(H,213,276)(H,214,283)(H,215,265)(H,216,259)(H,217,286)(H,218,287)(H,219,262)(H,220,266)(H,221,273)(H,222,278)(H,223,282)(H,224,288)(H,225,269)(H,226,251)(H,227,258)(H,228,279)(H,229,263)(H,230,270)(H,231,290)(H,232,289)(H,253,254)(H,255,256)(H4,191,192,194) |

InChI Key |

XXWNADNJWWLFFP-UHFFFAOYSA-N |

Appearance |

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Thr-Thr-Gly-Pro-Cys6-Cys7-Arg-Gln-Cys10-Lys-Leu-Lys-Pro-Ala-Gly-Thr-Thr-Cys19-Trp-Lys-Thr-Ser-Leu-Thr-Ser-His-Tyr-Cys29-Thr-Gly-Lys-Ser-Cys34-Asp-Cys36-Pro-Leu-Tyr-Pro-Gly-OHDisulfide bonds: Cys1-Cys10, Cys6-Cys29, Cys7-Cys34 and Cys19-Cys36Length (aa): 41 |

Origin of Product |

United States |

Foundational & Exploratory

Obtustatin's Mechanism of Action on α1β1 Integrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a potent and highly selective inhibitor of the α1β1 integrin. Unlike many disintegrins that utilize a common Arginine-Glycine-Aspartate (RGD) motif, this compound employs a unique Lysine-Threonine-Serine (KTS) sequence to exert its inhibitory effects. Its mechanism of action is centered on the allosteric blockade of α1β1 integrin, preventing its interaction with extracellular matrix proteins, primarily collagen IV. This inhibition triggers a cascade of downstream effects, most notably the potent suppression of angiogenesis by inhibiting endothelial cell proliferation and inducing apoptosis. These anti-angiogenic properties underpin its significant oncostatic (anti-tumor) activity observed in various preclinical models. This document provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism: Selective Inhibition of α1β1 Integrin

This compound is the shortest known disintegrin and is distinguished by its high selectivity for the α1β1 integrin, a primary receptor for collagen IV and a key mediator of angiogenesis.[1][2][3]

Molecular Interaction

The inhibitory activity of this compound is mediated by the KTS motif within its integrin-binding loop.[2][3] This is a notable deviation from the RGD sequence found in many other disintegrins that target different integrins.

Crucially, studies have shown that this compound does not inhibit the binding of the recombinant α1 I-domain to collagen IV.[1][2][4] The I-domain (or inserted domain) is the primary ligand-binding site on the α1 subunit for collagens. This finding strongly suggests that this compound binds to a site on the α1β1 heterodimer that is distinct from the I-domain, thereby acting as an allosteric inhibitor . This binding event induces a conformational change in the integrin, preventing it from effectively binding to its collagen ligands.

Downstream Signaling Consequences

On endothelial cells, the engagement of α1β1 integrin with collagen is critical for transmitting pro-survival and pro-proliferative signals, particularly in response to growth factors like Vascular Endothelial Growth Factor (VEGF). This signaling is mediated through pathways such as the Erk1/2 (p44/42) mitogen-activated protein kinase (MAPK) cascade.[2][4][5]

By blocking the α1β1-collagen interaction, this compound effectively:

-

Inhibits Endothelial Cell Proliferation: It prevents the activation of the Erk1/2 MAPK pathway required for cell cycle progression.[5]

-

Induces Apoptosis: The disruption of survival signals from the extracellular matrix leads to programmed cell death in endothelial cells. This process is caspase-dependent, specifically involving the activation of caspase 8, a key initiator of the extrinsic apoptosis pathway.[1][3][5]

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified in numerous studies. The following tables summarize the key data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Interaction | Assay Type | IC₅₀ Value | Reference(s) |

| α1β1 Integrin - Collagen IV | Cell-free binding | 0.8 nM | [2][6] |

| α1β1 Integrin - Collagen IV | Cell adhesion | 2.0 nM | [1][3] |

| α1β1 Integrin - Collagen I | Cell adhesion | 0.5 nM | [1] |

| EP-Obtustatin* vs. α1β1 | Cell adhesion | 30 µM | [2] |

| Synthetic KTS peptide** vs. α1β1 | Cell adhesion | 600 µM | [2] |

| *EP-Obtustatin: Reduced and alkylated form, disrupting disulfide bonds. | |||

| **CWKTSLTSHYS peptide. |

Table 2: Integrin Selectivity Profile of this compound

| Integrin Subtype | Inhibition Observed | Reference(s) |

| α1β1 | Potent Inhibition | [1][2][3][7] |

| α2β1 | No | [2][3] |

| αIIbβ3 | No | [2][3] |

| αvβ3 | No | [2][3] |

| α4β1 | No | [3] |

| α5β1 | No | [3] |

| α6β1 | No | [3] |

| α9β1 | No | [3] |

| α4β7 | No | [3] |

Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy

| Experimental Model | Effect | Quantitative Result | Reference(s) |

| Chicken Chorioallantoic Membrane (CAM) | Inhibition of FGF2-stimulated angiogenesis | ~80% reduction with 5 µg dose | [2][4] |

| Lewis Lung Carcinoma (Mouse) | Tumor growth reduction | ~50% reduction after 1 week | [2] |

| MV3 Human Melanoma (Nude Mouse) | Tumor growth inhibition | Complete blockade of growth | [3][5] |

| S-180 Sarcoma (Mouse) | Tumor growth inhibition | 33% reduction in tumor weight | [8] |

Physiological Consequences and Therapeutic Potential

The potent and selective inhibition of α1β1 integrin translates into significant physiological effects, primarily anti-angiogenesis and, consequently, anti-tumor activity.

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is highly dependent on the interaction of endothelial cells with the surrounding extracellular matrix. By preventing endothelial cells from adhering to and proliferating on collagen IV—a major component of the vascular basement membrane—this compound effectively halts the neovascularization process.[1][5] This has been demonstrated robustly in CAM assays and various animal models.[2][5][8]

Anti-Tumor Activity

By cutting off the blood supply that tumors need to grow, this compound's anti-angiogenic activity translates directly into a potent oncostatic effect.[5] In preclinical models of melanoma and sarcoma, systemic administration of this compound led to significant reductions in tumor volume, and in some cases, complete tumor regression.[3][5][8] This makes α1β1 integrin an attractive target for cancer therapy, and this compound a promising lead compound.

Key Experimental Protocols

The following sections detail the methodologies used to characterize this compound's mechanism of action.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the attachment of cells expressing α1β1 integrin to a collagen-coated surface.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with collagen I or collagen IV (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C. Plates are then washed and blocked (e.g., with BSA).

-

Cell Preparation: Cells endogenously expressing or transfected with α1β1 integrin (e.g., K562-α1 cells) are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Inhibition Step: Labeled cells are pre-incubated with varying concentrations of this compound for approximately 15-30 minutes.

-

Adhesion: The cell-inhibitor suspension is added to the collagen-coated wells and incubated for 30-60 minutes at 37°C to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gentle washing with buffer (e.g., HBSS).

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The signal is proportional to the number of adhered cells. Data is plotted to calculate the IC₅₀ value.[2]

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a standard method for evaluating pro- and anti-angiogenic agents.

Methodology:

-

Egg Incubation: Fertilized chicken or quail eggs are incubated for 8-10 days to allow for the development of the embryo and the CAM.

-

Windowing: A small window is carefully cut into the eggshell to expose the CAM.

-

Stimulation: A sterile disc or sponge containing an angiogenic stimulator (e.g., FGF2, VEGF, or tumor cells) is placed onto the CAM.[2][4][8]

-

Treatment: this compound (or a control substance like vehicle or a non-functional peptide) is applied topically to the disc or administered systemically.

-

Incubation: The window is sealed, and the eggs are incubated for an additional 2-3 days.

-

Analysis: The CAM is excised and imaged under a microscope. The degree of angiogenesis is quantified by counting the number of new blood vessels growing towards the disc. An angiogenesis index is calculated and compared between treatment groups.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

An In-depth Technical Guide to Obtustatin: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtustatin is a 41-amino acid disintegrin isolated from the venom of the Levantine viper (Macrovipera lebetina obtusa).[1][2][3] It is the shortest known disintegrin and is a potent and highly selective inhibitor of α1β1 integrin.[1][2][4][5] Unlike many other disintegrins, this compound does not contain the canonical Arg-Gly-Asp (RGD) sequence for integrin binding, but instead utilizes a Lys-Thr-Ser (KTS) motif.[1][2][4] This unique characteristic contributes to its high specificity for α1β1 integrin. This compound has garnered significant interest in the scientific community for its potent anti-angiogenic properties, making it a promising candidate for further investigation in cancer therapy and other angiogenesis-dependent diseases.[1][3][6][7] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and biological function of this compound, along with detailed experimental protocols and signaling pathway diagrams.

Amino Acid Sequence and Physicochemical Properties

This compound is a single-chain polypeptide composed of 41 amino acids, with a molecular weight of approximately 4393.13 Da.[1] The primary structure is characterized by a high content of cysteine residues, which form four intramolecular disulfide bonds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | CTTGPCCRQCKLKPAGTTCWKTSLTSHYCTGKSCDCPLYPG | [1] |

| Molecular Formula | C184H284N52O57S8 | [1] |

| Molecular Weight | 4393.13 Da | [1] |

| Number of Amino Acids | 41 | [1][2][4] |

| Disulfide Bonds | Cys1-Cys10, Cys6-Cys29, Cys7-Cys34, Cys19-Cys36 | [1] |

| Active Motif | KTS (Lys-Thr-Ser) | [2] |

Three-Dimensional Structure

The three-dimensional structure of this compound in solution has been determined by two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8] A key feature of its structure is the absence of any regular secondary structure elements like alpha-helices or beta-sheets.[8] The active KTS tripeptide is located on a nine-residue integrin-binding loop, oriented towards the side of the loop.[8] This is in contrast to RGD-containing disintegrins where the active motif is typically at the apex of a hairpin loop.[8] The C-terminal tail of this compound is situated near the active loop, and both regions exhibit conformational flexibility.[8]

Table 2: Structural Statistics from NMR Analysis of this compound

| Parameter | Value | Reference |

| Number of NOE Constraints | 302 (95 long-range, 60 medium, 91 sequential, 56 intra-residue) | [8] |

| Number of Dihedral Angle Restraints | 5 (χ1) | [8] |

| Number of Hydrogen Bonds | 4 | [8] |

| RMSD for Backbone Atoms (20 conformers) | 1.1 Å (all residues), 0.6 Å (29 best-defined residues) | [8] |

Biological Activity and Selectivity

This compound is a highly potent and selective inhibitor of the α1β1 integrin, a major receptor for collagen IV.[1][2][9] Its inhibitory activity is significantly higher for α1β1 compared to other integrins.

Table 3: Inhibitory Activity of this compound against Various Integrins

| Integrin | IC50 (nM) | Method | Reference |

| α1β1 | 0.8 | Cell-free binding assay (solubilized integrin to collagen IV) | [3][10] |

| α1β1 | 2 | Cell adhesion assay (K562 cells to collagen IV) | [9] |

| α2β1 | No inhibition | Cell adhesion and cell-free binding assays | [4] |

| αIIbβ3 | No inhibition | Cell adhesion assay | [4] |

| αvβ3 | No inhibition | Cell adhesion assay | [4] |

| α4β1 | No inhibition | Cell adhesion assay | [4] |

| α5β1 | No inhibition | Cell adhesion assay | [4] |

| α6β1 | No inhibition | Cell adhesion assay | [4] |

| α9β1 | No inhibition | Cell adhesion assay | [4] |

| α4β7 | No inhibition | Cell adhesion assay | [4] |

Anti-Angiogenic and Anti-Tumor Activity

The selective inhibition of α1β1 integrin on endothelial cells by this compound leads to potent anti-angiogenic effects. This has been demonstrated in various in vitro and in vivo models.

Table 4: Summary of this compound's Anti-Angiogenic and Anti-Tumor Effects

| Experimental Model | Treatment/Dose | Observed Effect | Reference |

| Chicken Chorioallantoic Membrane (CAM) Assay | 5 µg | ~80% inhibition of FGF2-stimulated neovascularization | [3] |

| Chicken Chorioallantoic Membrane (CAM) Assay | 90 µM | Significant reduction in new vessel growth towards bFGF2 | [5] |

| Lewis Lung Carcinoma (syngeneic mouse model) | Not specified | Reduced tumor development by half | [2][11] |

| S-180 Sarcoma (mouse model) | Not specified | 33% inhibition of tumor growth | [12] |

| Human Dermal Microvascular Endothelial Cells (dHMVEC) | Not specified | Potent blockage of proliferation and induction of apoptosis | [6] |

Experimental Protocols

Purification of this compound from Vipera lebetina obtusa Venom

This compound can be purified to homogeneity from crude venom using a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) protocol.[4][7]

Protocol:

-

Initial Separation:

-

Dissolve 10 mg of crude Vipera lebetina obtusa venom in 300 µl of 0.1% trifluoroacetic acid (TFA).

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow rate of 2 ml/min.

-

Monitor the elution profile at 280 nm and collect the fraction corresponding to this compound.

-

-

Final Purification:

-

Pool the this compound-containing fractions and dilute with 0.1% TFA.

-

Re-inject the pooled fraction onto the same C18 column.

-

Elute with a shallower linear gradient of 20-80% acetonitrile in 0.1% TFA over 70 minutes.

-

Collect the purified this compound peak.

-

-

Purity Assessment:

-

Assess the purity of the final product by SDS-PAGE and MALDI-TOF mass spectrometry. The expected yield is approximately 12 mg of pure this compound per gram of crude venom.[7]

-

Amino Acid Sequencing by Edman Degradation

The primary structure of this compound can be determined using automated Edman degradation.[4]

Protocol:

-

Reduction and Alkylation:

-

Reduce the disulfide bonds of purified this compound using a reducing agent like dithiothreitol (DTT).

-

Alkylate the free cysteine residues with 4-vinylpyridine to prevent re-oxidation.

-

-

N-terminal Sequencing:

-

Subject the reduced and pyridylethylated this compound to automated Edman degradation using a protein sequencer.

-

In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and identified by HPLC.

-

-

Internal Sequencing (if necessary):

-

If the full sequence cannot be obtained from the N-terminus, perform proteolytic digestion of the pyridylethylated this compound (e.g., with endoproteinase Lys-C).

-

Separate the resulting peptide fragments by RP-HPLC.

-

Subject each fragment to automated Edman degradation to obtain internal sequences.

-

-

Sequence Assembly:

-

Align the overlapping peptide sequences to deduce the complete amino acid sequence of this compound.

-

Three-Dimensional Structure Determination by NMR Spectroscopy

The solution structure of this compound can be determined using two-dimensional NMR spectroscopy.[8]

Protocol:

-

Sample Preparation:

-

Dissolve purified this compound in a suitable buffer (e.g., 90% H₂O/10% D₂O at pH 3.0) to a concentration of ~1-2 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra at a high-field spectrometer (e.g., 500, 600, or 800 MHz).

-

Required experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between amide protons and their attached nitrogens, aiding in backbone assignments.

-

¹H-¹³C HSQC: To obtain correlations between protons and their directly attached carbons.

-

-

-

Resonance Assignment:

-

Use the combination of COSY, TOCSY, and HSQC spectra to assign the chemical shifts of all protons, nitrogens, and carbons to specific atoms in the amino acid sequence.

-

-

Structural Restraint Generation:

-

Integrate the cross-peak volumes in the NOESY spectra to derive inter-proton distance restraints.

-

Measure scalar coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

-

Structure Calculation and Refinement:

-

Use a molecular dynamics program (e.g., DYANA, CONGEN) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

-

Refine the calculated structures using simulated annealing protocols.

-

-

Structure Validation:

-

Assess the quality of the final structure ensemble using programs that check for stereochemical correctness and agreement with the experimental data.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Characterization

Caption: Workflow for the purification and characterization of this compound.

Signaling Pathway of this compound-Induced Apoptosis in Endothelial Cells

Caption: this compound's mechanism of inducing apoptosis in endothelial cells.

Conclusion

This compound stands out as a unique disintegrin due to its small size, non-RGD integrin-binding motif, and high selectivity for α1β1 integrin. Its potent anti-angiogenic activity, mediated by the induction of apoptosis in endothelial cells, makes it a valuable tool for studying the role of α1β1 integrin in physiological and pathological processes. Furthermore, the detailed understanding of its structure and function provides a solid foundation for the development of novel therapeutics targeting angiogenesis-dependent diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other disintegrins.

References

- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Edman degradation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The KTS Motif of Obtustatin: A Potent and Selective Modulator of α1β1 Integrin Function

Abstract

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, represents a unique class of integrin inhibitors. Unlike many disintegrins that utilize the common Arginine-Glycine-Aspartate (RGD) motif, this compound employs a Lysine-Threonine-Serine (KTS) motif to exert its biological effects. This technical guide provides an in-depth analysis of the biological function of the KTS motif in this compound, focusing on its highly potent and selective inhibition of α1β1 integrin. We will explore the downstream signaling pathways modulated by this interaction, leading to significant anti-angiogenic and anti-tumor activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the α1β1 integrin pathway.

Introduction: The Unconventional KTS Motif

Integrins, a family of transmembrane heterodimeric receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing crucial roles in a myriad of physiological and pathological processes, including angiogenesis and tumor metastasis. The α1β1 integrin, a receptor primarily for collagens, is a key player in the formation of new blood vessels.

Disintegrins are a family of small, cysteine-rich proteins found in the venom of various snake species. While the majority of characterized disintegrins contain the RGD motif to target integrins such as αvβ3 and αIIbβ3, a distinct subgroup utilizes alternative motifs. This compound is a prime example, featuring a KTS sequence within its active loop that confers a remarkable specificity for the α1β1 integrin.[1][2] This unique targeting mechanism has positioned this compound as a valuable tool for studying α1β1 biology and as a promising candidate for anti-angiogenic therapies.

The KTS Motif and α1β1 Integrin Inhibition: A Quantitative Perspective

The KTS motif is the cornerstone of this compound's biological activity, enabling it to potently and selectively inhibit the binding of α1β1 integrin to its primary ligand, collagen IV.[1][3] This inhibitory action has been quantified in various in vitro assays, demonstrating the high affinity of this interaction.

| Parameter | Value | Assay | Reference |

| IC50 (α1β1 integrin binding to Collagen IV) | 0.8 nM | Cell-free assay | [1] |

| IC50 (α1β1 integrin binding to Collagen IV) | 2 nM | Cell adhesion assay | [3] |

| Selectivity | No significant inhibition of α2β1, αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7 integrins | Various cell adhesion assays | [1] |

Table 1: Quantitative analysis of this compound's inhibitory activity. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for α1β1 integrin and its selectivity over other integrins.

Biological Functions Stemming from α1β1 Integrin Inhibition

The selective blockade of α1β1 integrin by the KTS motif of this compound triggers a cascade of anti-angiogenic and anti-tumor effects.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The α1β1 integrin is highly expressed on activated endothelial cells and plays a crucial role in this process. By binding to α1β1, this compound effectively disrupts the ability of endothelial cells to interact with the surrounding collagenous matrix, leading to:

-

Inhibition of Endothelial Cell Proliferation: this compound has been shown to potently block the proliferation of microvascular endothelial cells.[4]

-

Induction of Apoptosis in Endothelial Cells: A key mechanism of this compound's anti-angiogenic effect is the induction of programmed cell death (apoptosis) in endothelial cells. This process is mediated through a caspase-dependent pathway.[4]

Anti-Tumor Activity

The anti-angiogenic properties of this compound translate into significant anti-tumor effects in preclinical models. By cutting off the blood supply to tumors, this compound can inhibit tumor growth and metastasis.[2][4]

Signaling Pathways Modulated by the KTS Motif

The interaction of this compound's KTS motif with α1β1 integrin on endothelial cells initiates a specific downstream signaling cascade that culminates in apoptosis. The primary pathway implicated is the extrinsic pathway of apoptosis .

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The First Snake Venom KTS/Disintegrins-Integrin Interactions Using Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid sequence and homology modeling of this compound, a novel non-RGD-containing short disintegrin isolated from the venom of Vipera lebetina obtusa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Obtustatin in Blocking Collagen IV Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of obtustatin, a disintegrin isolated from the venom of the Vipera lebetina obtusa snake, and its potent and selective role in blocking the binding of α1β1 integrin to collagen IV. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a 41-amino acid, non-RGD disintegrin that acts as a highly selective antagonist of the α1β1 integrin, a key receptor for collagen IV primarily expressed on endothelial cells.[1][2][3] Unlike many other disintegrins that utilize an Arginine-Glycine-Aspartate (RGD) motif to bind integrins, this compound employs a Lysine-Threonine-Serine (KTS) sequence within its active loop.[2][4] By binding to the α1β1 integrin, this compound competitively inhibits the interaction between endothelial cells and collagen IV, a critical component of the vascular basement membrane.[2][4] This blockade disrupts downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis (the formation of new blood vessels) and the induction of apoptosis.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key half-maximal inhibitory concentrations (IC50) and selectivity data.

Table 1: Inhibitory Potency of this compound against α1β1 Integrin

| Assay Type | Ligand | IC50 Value | Reference |

| Cell-free binding | Collagen IV | 0.8 nM | |

| Cell adhesion (α1-K562 cells) | Collagen IV | 2 nM | [2][4] |

| Cell adhesion (PC12 cells) | Collagen IV | ~2 nM | [6] |

Table 2: Selectivity of this compound for α1β1 Integrin

| Integrin Subtype | Inhibition Observed | Reference |

| α2β1 | No | [3][4] |

| αIIbβ3 | No | [4] |

| αvβ3 | No | [4] |

| α4β1 | No | [4] |

| α5β1 | No | [4] |

| α6β1 | No | [4] |

| α9β1 | No | |

| α4β7 | No |

Signaling Pathway Inhibition

Binding of collagen IV to α1β1 integrin on endothelial cells, often in concert with growth factors like VEGF, activates the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway.[5][7][8] This pathway is fundamental for promoting gene expression related to cell proliferation and survival. This compound, by blocking the initial ligand-integrin interaction, prevents the activation of this cascade. This leads to a downstream reduction in endothelial cell proliferation and can trigger the extrinsic, caspase-8 dependent pathway of apoptosis.[5]

This compound blocks collagen IV-α1β1 binding, inhibiting the pro-survival MAPK/ERK pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Purification of this compound from Viper Venom

This compound is purified from the crude venom of Vipera lebetina obtusa using a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) process.[1][2]

Protocol:

-

Initial Separation: Dissolve 10 mg of crude venom in 300 µl of 0.1% trifluoroacetic acid (TFA). Inject the solution onto a C18 RP-HPLC column.

-

Elution Step 1: Elute the proteins using a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow rate of 2 ml/min. Collect fractions and identify the this compound-containing fraction by mass spectrometry or activity assay.

-

Second Purification: Pool the this compound-containing fractions (approx. 1 mg), dilute in 500 µl of 0.1% TFA, and reapply to the same C18 column.

-

Elution Step 2: Elute using a shallower acetonitrile gradient, for example, 20-80% over 70 minutes, to achieve high purity.

-

Verification: Confirm the purity and identity of the final product using SDS-PAGE and MALDI-TOF mass spectrometry. The expected molecular mass is approximately 4394.2 Da.[2]

Workflow for the two-step RP-HPLC purification of this compound.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of cells expressing α1β1 integrin to immobilized collagen IV.[9][10][11]

Protocol:

-

Plate Coating: Coat wells of a 96-well microtiter plate with 10 µg/mL collagen type IV in a suitable buffer (e.g., 0.02 M acetic acid) overnight at 4°C.

-

Blocking: Wash the wells with phosphate-buffered saline (PBS) and block non-specific binding sites by incubating with 1% bovine serum albumin (BSA) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 5 mM MgCl2) for 1 hour at room temperature.

-

Cell Preparation: Use a cell line expressing α1β1 integrin, such as K562 cells transfected with the α1 subunit (α1-K562).[9] Label the cells with a fluorescent dye (e.g., CMFDA) for quantification, if desired. Resuspend the cells in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Adhesion: Add the cell suspension (e.g., 3 x 10^5 cells/well) to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

-

Quantification:

-

Staining Method: Fix the remaining adherent cells with glutaraldehyde or methanol, stain with 0.1% crystal violet, and wash away excess stain. Solubilize the stain with a detergent and measure the absorbance at ~595 nm.

-

Fluorescence Method: If cells are pre-labeled, lyse the cells and measure the fluorescence in a plate reader.

-

-

Analysis: Plot the absorbance or fluorescence against the this compound concentration and determine the IC50 value.

Solid-Phase Binding Assay

This cell-free assay directly measures the inhibitory effect of this compound on the binding of soluble α1β1 integrin to immobilized collagen IV.[12][13]

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with collagen type IV (e.g., 2.5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells and block with a non-specific protein solution (e.g., 1% BSA in TBS) for 1-3 hours at room temperature.

-

Binding Reaction:

-

Prepare a solution of purified, soluble α1β1 integrin.

-

In separate tubes, mix the soluble integrin with a serial dilution of this compound.

-

Add these mixtures to the collagen-coated wells.

-

Incubate for 2-3 hours at 37°C to allow binding.

-

-

Washing: Aspirate the wells and wash thoroughly (3-5 times) with a wash buffer (e.g., TBS with 0.05% Tween 20) to remove unbound integrin.

-

Detection:

-

Add a primary antibody specific for the α1 or β1 integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Alternatively, if the soluble integrin is biotinylated, add streptavidin-HRP.

-

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with acid (e.g., 2 N H2SO4) and read the absorbance at 450 nm.

-

Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Chicken Chorioallantoic Membrane (CAM) Angiogenesis Assay

The CAM assay is an in vivo model used to assess the anti-angiogenic activity of this compound.[14][15][16]

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37°C for 8-10 days.

-

Windowing: Create a small window (approx. 1 cm²) in the eggshell to expose the CAM, taking care not to damage the underlying membrane.

-

Stimulation & Inhibition:

-

Place a sterile filter paper disc or a carrier sponge soaked with an angiogenic stimulator (e.g., FGF2 or VEGF) onto the CAM.

-

On the same or an adjacent disc, apply this compound at the desired concentration. A control group should receive the stimulator without this compound.

-

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

-

Observation & Quantification:

-

Re-open the window and observe the blood vessel formation around the disc.

-

Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area or by measuring the total blood vessel length using image analysis software.

-

-

Analysis: Compare the extent of angiogenesis in the this compound-treated group to the control group to determine the percentage of inhibition.

Workflow for the Chicken Chorioallantoic Membrane (CAM) assay.

Conclusion

This compound is a potent and highly selective inhibitor of the α1β1 integrin-collagen IV interaction. Its unique KTS-based mechanism provides a valuable tool for studying the role of α1β1 in angiogenesis and represents a promising scaffold for the development of novel anti-angiogenic and anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the purification, characterization, and in vivo evaluation of this compound and similar α1β1 integrin antagonists.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Amino acid sequence and homology modeling of this compound, a novel non-RGD-containing short disintegrin isolated from the venom of Vipera lebetina obtusa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. smartox-biotech.com [smartox-biotech.com]

- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The α1β1 and α2β1 Integrins Provide Critical Support for Vascular Endothelial Growth Factor Signaling, Endothelial Cell Migration, and Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The alpha(1)beta(1) and alpha(2)beta(1) integrins provide critical support for vascular endothelial growth factor signaling, endothelial cell migration, and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Collagen IV-β1-Integrin Influences INS-1 Cell Insulin Secretion via Enhanced SNARE Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiologics.com [cellbiologics.com]

- 12. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Anti-Angiogenic Properties of Obtustatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa, is a potent and highly selective inhibitor of α1β1 integrin.[1][2] This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

Mechanism of Action: Targeting the α1β1 Integrin

This compound exerts its anti-angiogenic effects primarily through the specific inhibition of the α1β1 integrin, a collagen receptor highly expressed on the surface of proliferating endothelial cells.[3] Unlike many other disintegrins, this compound does not contain the common RGD (Arginine-Glycine-Aspartate) motif, but instead utilizes a KTS (Lysine-Threonine-Serine) sequence in its active loop to bind to α1β1 integrin.[1][2]

By binding to α1β1 integrin, this compound disrupts the crucial interactions between endothelial cells and the extracellular matrix (ECM), particularly collagen type IV, a major component of the basement membrane.[4] This disruption triggers a cascade of intracellular events that ultimately inhibit angiogenesis. The key mechanisms include:

-

Inhibition of Endothelial Cell Proliferation: this compound potently blocks the proliferation of microvascular endothelial cells. This effect is independent of the specific pro-angiogenic agonist, as it has been shown to inhibit proliferation induced by both Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2).[3] The binding of this compound to α1β1 integrin is believed to interfere with the downstream signaling necessary for cell cycle progression, including the Erk1/2 MAPK pathway.[3]

-

Induction of Apoptosis: A significant aspect of this compound's anti-angiogenic activity is its ability to induce apoptosis, or programmed cell death, in endothelial cells.[3] This process is initiated through the extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequently caspase-3.[3] This phenomenon, sometimes referred to as "integrin-mediated death," occurs when the survival signals normally provided by integrin-ECM interactions are blocked.[3]

Signaling Pathway of this compound's Anti-Angiogenic Action

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Cell Type/System | IC50 / Effect | Reference(s) |

| α1β1 Integrin Inhibition | Cell-free binding assay | Solubilized α1β1 integrin and collagen type IV | 0.8 nM | [4] |

| Cell adhesion assay | α1K562 cells to collagen IV | ~2 nM | [1] | |

| Endothelial Cell Proliferation | BrdUrd assay | Dermal Human Microvascular Endothelial Cells (dHMVEC) | Potent inhibition of proliferation induced by 2% FBS and VEGF | [3] |

| Apoptosis Induction | Annexin V assay, Caspase-3 & -8 activation | dHMVEC | Significant induction of apoptosis | [3] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Tumor/Inducer | Treatment | Efficacy | Reference(s) |

| Angiogenesis Inhibition | Chicken Chorioallantoic Membrane (CAM) | FGF2-stimulated | 5 µg this compound | ~80% inhibition of new vessel development | [2][5] |

| Quail Embryonic Model | MV3 human melanoma | 20 µg this compound daily | Significant decrease in tumor size and neovascularization | [3] | |

| Tumor Growth Inhibition | Syngeneic Mouse Model | B16F10 melanoma | 2.5 mg/kg and 5 mg/kg (i.v.) | ~40% and ~65% decrease in tumor size, respectively | [3] |

| Nude Mouse Model | MV3 human melanoma | i.v. administration | Complete blockage of cancer growth | [1][3] | |

| Syngeneic Mouse Model | Lewis lung carcinoma | Therapeutic treatment | Up to 50% reduction in tumor size after 1 week | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

Endothelial Cell Proliferation Assay (BrdUrd Assay)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.

Workflow:

Protocol:

-

Cell Seeding: Seed dermal human microvascular endothelial cells (dHMVEC) in a 96-well plate at a density of 5 x 103 cells/well in complete endothelial cell growth medium.

-

Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Stimulation and Treatment: Add fresh serum-free medium containing a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF or 2% FBS) and varying concentrations of this compound. Include control wells with the stimulus alone.

-

BrdU Labeling: After 24 hours of incubation, add BrdU to each well and incubate for an additional 4-6 hours.

-

Detection: Following the manufacturer's instructions for a commercial BrdU assay kit, fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Quantification: Add the enzyme substrate and measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU.

-

Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the control.

Apoptosis Assays (Annexin V and Caspase Activity)

3.2.1. Annexin V Staining for Early Apoptosis

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

-

Cell Treatment: Culture dHMVEC to near confluence and treat with this compound (e.g., 2 µM) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, viability dye-negative cells are considered to be in the early stages of apoptosis.

3.2.2. Caspase-3 and Caspase-8 Activity Assays

These colorimetric or fluorometric assays measure the activity of key executioner (caspase-3) and initiator (caspase-8) caspases.

Protocol:

-

Cell Lysis: Treat dHMVEC with this compound, and then lyse the cells to release intracellular proteins.

-

Assay Reaction: Add the cell lysate to a reaction mixture containing a caspase-specific substrate conjugated to a chromophore or fluorophore.

-

Detection: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.

-

Quantification: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.

Chicken Chorioallantoic Membrane (CAM) Assay for In Vivo Angiogenesis

The CAM assay is a widely used in vivo model to study angiogenesis.

Workflow:

Protocol:

-

Egg Preparation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane.

-

Application of Test Substance: On embryonic day 10, place a sterile filter paper disc or a silicone ring onto the CAM. Apply a solution of an angiogenic inducer (e.g., 400 ng FGF2) and the test substance (e.g., 90 µM this compound) onto the disc.

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

-

Analysis: After incubation, photograph the CAM under a stereomicroscope.

-

Quantification: Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.

In Vivo Melanoma Model

This model assesses the anti-tumor and anti-angiogenic effects of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient (e.g., nude mice for human melanoma cells) or syngeneic mice (e.g., C57BL/6 for B16F10 mouse melanoma cells).

-

Tumor Cell Implantation: Subcutaneously or intravenously inject a suspension of melanoma cells (e.g., 1 x 106 B16F10 or MV3 cells) into the flank of the mice.

-

Treatment: Once tumors are palpable, begin treatment with this compound via intravenous injection at desired doses (e.g., 2.5 mg/kg and 5 mg/kg) on a predetermined schedule (e.g., daily or every other day).

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.

-

Immunohistochemistry: Analyze tumor sections for microvessel density (e.g., by staining for CD31) and apoptosis (e.g., by TUNEL assay) to assess the extent of angiogenesis and cell death within the tumor.

Conclusion

This compound is a highly specific and potent inhibitor of α1β1 integrin with significant anti-angiogenic and anti-tumor properties. Its unique mechanism of action, involving the inhibition of endothelial cell proliferation and the induction of apoptosis, makes it a compelling candidate for further investigation as a potential therapeutic agent in cancer and other angiogenesis-dependent diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other α1β1 integrin inhibitors in preclinical research and drug development.

References

Preliminary Studies on the Anti-Tumor Activity of Obtustatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the anti-tumor properties of obtustatin, a 41-amino acid disintegrin isolated from the venom of the Levantine viper (Macrovipera lebetina obtusa). This compound stands out as the shortest known monomeric disintegrin and exhibits a potent and selective inhibitory effect on α1β1 integrin, a key receptor involved in angiogenesis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Core Mechanism of Action: Anti-Angiogenesis

Preliminary studies consistently indicate that the primary anti-tumor effect of this compound is not due to direct cytotoxicity to cancer cells but rather its potent anti-angiogenic properties.[1][2] this compound selectively inhibits the α1β1 integrin, a collagen receptor highly expressed on proliferating microvascular endothelial cells.[2][3] This inhibition disrupts the process of neovascularization, which is critical for tumor growth and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's anti-tumor activity.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| S-180 Sarcoma-bearing mice | Sarcoma S-180 | Not specified | 33% inhibition of tumor growth by weight compared to control. | [1][4] |

| Syngeneic mouse model | Lewis Lung Carcinoma | Not specified | ~50% reduction in tumor development. | [5][6] |

| Nude mice | MV3 Human Melanoma | Intravenous administration | Complete blockage of cancer growth. | [2][7] |

| Syngeneic mouse model | B16F10 Melanoma | 2.5 mg/kg and 5 mg/kg | Significant reduction in tumor development at both dosages. | [2] |

Table 2: In Vitro Activity of this compound

| Assay | Cell Line/System | Measurement | Result | Reference |

| Integrin Binding Assay | Solubilized α1β1 integrin and collagen type IV | IC50 | 0.8 nM | [6] |

| Endothelial Cell Proliferation (BrdUrd assay) | dHMVEC | Inhibition of proliferation induced by 2% FBS, hrVEGF, and vpVEGF | Potent inhibitor | [2] |

| Cytotoxicity Assay | HMVEC-D cells | Cell viability | No cytotoxic activity observed. | [1][4] |

| Apoptosis Assay | Endothelial cells | Caspase activation | Induces caspase-dependent apoptosis. | [2][7] |

| Apoptosis Assay | S-180 sarcoma cells in vivo | Caspase 3, 5, 8, 9 expression | No effect on caspase levels detected. | [1] |

Signaling Pathway and Mechanism of Action

This compound's anti-tumor activity is primarily attributed to its inhibition of the α1β1 integrin on endothelial cells. This interaction disrupts downstream signaling pathways crucial for angiogenesis. The binding of this compound to α1β1 integrin blocks the adhesion of endothelial cells to collagen IV, a major component of the basement membrane.[1] This disruption inhibits endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[2][6] Some studies suggest that this inhibition of α1β1 integrin can also induce a pro-apoptotic signal in endothelial cells in a caspase-dependent manner.[2][7]

Caption: Proposed signaling pathway for this compound's anti-angiogenic and anti-tumor effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the preliminary studies of this compound.

In Vivo Tumor Models

1. Sarcoma S-180 Mouse Model:

-

Animal Model: Mice (specific strain often not detailed in summaries).

-

Tumor Induction: Subcutaneous injection of Sarcoma S-180 cells into the right axilla of the mice.[1]

-

Treatment: Administration of this compound (dosage and route not always specified, compared against a PBS control).[1]

-

Endpoint: After a set period, mice are euthanized, and tumors are excised and weighed.[1]

-

Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the this compound-treated group to the control group.[1]

2. Melanoma Mouse Models (B16F10 and MV3):

-

Animal Models: Syngeneic mice for B16F10 cells and nude mice for human MV3 cells.[2]

-

Tumor Induction: Subcutaneous injection of melanoma cells.

-

Treatment: Intravenous administration of this compound at varying dosages (e.g., 2.5 mg/kg and 5 mg/kg).[2]

-

Endpoint: Monitoring of tumor size and weight at the end of the experiment.[2]

-

Analysis: Comparison of tumor growth between treated and control groups.[2]

In Vivo Angiogenesis Assay

Chick Embryo Chorioallantoic Membrane (CAM) Assay:

-

Procedure:

-

Endpoint: After a defined incubation period, the CAM is observed.

-

Analysis: The number of new blood vessel branch points is counted to determine an angiogenesis index.[6] The inhibition is calculated relative to the FGF2-stimulated control.[1]

In Vitro Assays

1. Cell Viability/Proliferation Assay (e.g., IncuCyte System or BrdUrd Assay):

-

Cells: Human Dermal Microvascular Endothelial Cells (HMVEC-D).[1]

-

Procedure:

-

Cells are seeded in culture plates.

-

Cells are treated with various concentrations of this compound in the presence of growth stimuli like Fetal Bovine Serum (FBS) or Vascular Endothelial Growth Factor (VEGF).[2]

-

Cell proliferation is monitored over time using live-cell imaging (IncuCyte) or by measuring the incorporation of BrdUrd.[1][2]

-

-

Analysis: The rate of cell proliferation in this compound-treated wells is compared to that of untreated controls.

2. Western Blot for Caspase Expression:

-

Sample: Protein lysates from tumor tissues.[1]

-

Procedure:

-

Proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane.

-

The membrane is probed with primary antibodies specific for caspases (e.g., caspase 3, 5, 8, 9).[1]

-

A secondary antibody conjugated to a detection enzyme is used for visualization.

-

-

Analysis: The levels of caspase expression in treated versus control tumors are compared to assess the induction of apoptosis.[1]

Caption: A generalized experimental workflow for evaluating the anti-tumor activity of this compound.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound is a promising candidate for anti-cancer therapy due to its potent and specific anti-angiogenic activity.[1] Its mechanism of action, centered on the inhibition of α1β1 integrin, presents a targeted approach to disrupting the tumor microenvironment.[3][4] Future research should focus on comprehensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical tumor models. Further investigation into the precise molecular signaling downstream of α1β1 integrin inhibition will also be critical for optimizing its therapeutic potential.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. smartox-biotech.com [smartox-biotech.com]

Methodological & Application

Application Notes and Protocols for In Vivo Angiogenesis Assays Using Obtustatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-angiogenic properties of obtustatin, a potent and selective inhibitor of α1β1 integrin, using common in vivo angiogenesis assays. This compound, a 41-amino acid disintegrin isolated from the venom of the viper Vipera lebetina obtusa, has demonstrated significant potential in inhibiting neovascularization, a critical process in tumor growth and metastasis.[1][2]

Introduction to this compound's Anti-Angiogenic Activity

This compound exerts its anti-angiogenic effects by specifically targeting the α1β1 integrin, a collagen receptor expressed on endothelial cells.[3] By inhibiting the interaction of α1β1 integrin with collagen IV, a major component of the basement membrane, this compound disrupts endothelial cell adhesion, migration, and proliferation, which are essential steps in the formation of new blood vessels.[1][4] This targeted mechanism makes this compound a valuable tool for angiogenesis research and a potential candidate for anti-cancer therapies.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the anti-angiogenic effects of this compound in various in vivo models.

Table 1: Efficacy of this compound in the Chick Chorioallantoic Membrane (CAM) Assay

| Angiogenesis Stimulator | This compound Concentration | Incubation Time | Observed Effect | Reference |

| bFGF (400 ng/egg) | 90 µM | 72 hours | Significant reduction in the number of new vessels (<15 µm diameter) growing radially towards the stimulus. | [4] |

| FGF2 | Not specified | Not specified | Potent inhibition of FGF2-stimulated angiogenesis. | [1] |

Table 2: Anti-Tumor and Anti-Angiogenic Efficacy of this compound in Mouse Models

| Mouse Model | Tumor Type | This compound Treatment | Duration of Treatment | Observed Effect | Reference |

| Syngeneic Lewis Lung Carcinoma | Lewis Lung Carcinoma | Therapeutic treatment of established tumors | 1 week | Reduced tumor sizes by up to 50%. | [1] |

| Nude Mice | MV3 Human Melanoma | Intravenous administration | Not specified | Completely blocked cancer growth. | [3] |

| Syngeneic B16F10 | Mouse Melanoma | Not specified | Not specified | Significantly reduced tumor development. | [3] |

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used, robust, and cost-effective in vivo model to study angiogenesis.[5][6] The highly vascularized chorioallantoic membrane of the developing chick embryo provides an ideal system to observe the formation of new blood vessels and the effects of anti-angiogenic compounds.[5][7]

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile phosphate-buffered saline (PBS)

-

Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF) as an angiogenic stimulus

-

This compound solution (e.g., 90 µM in sterile PBS)

-

Silicone rings or gelatin sponges

-

Stereomicroscope

-

Image analysis software

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Windowing the Eggshell: On embryonic day 3 (E3), create a small hole at the blunt end of the egg and aspirate 2-3 ml of albumen to detach the CAM from the shell. On E4, carefully cut a small window (approximately 1 cm²) in the shell over the CAM.

-

Application of Stimulus and this compound: On embryonic day 10 (E10), place a sterile silicone ring or a gelatin sponge on the CAM.[4]

-

Incubation and Observation: Seal the window with sterile tape and return the eggs to the incubator for 72 hours.[4]

-

Quantification of Angiogenesis: After the incubation period, observe the CAM under a stereomicroscope. Capture images of the area within and around the ring/sponge. Quantify the number of new blood vessels (<15 µm in diameter) growing radially towards the application site.[4] Statistical analysis, such as an unpaired t-test, can be used to compare the control and treatment groups.[4]

Matrigel Plug Assay

The Matrigel plug assay is a common method to assess in vivo angiogenesis in rodents.[8][9] Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus and injected subcutaneously, where it forms a solid plug that supports the ingrowth of new blood vessels.[8][9]

Materials:

-

Matrigel (growth factor reduced)

-

Angiogenic stimulus (e.g., bFGF or VEGF)

-

This compound

-

Mice (e.g., C57BL/6 or nude mice)

-

Sterile, ice-cold syringes and needles

-

Hemoglobin assay kit or immunohistochemistry reagents (e.g., anti-CD31 antibody)

Procedure:

-

Preparation of Matrigel Mixture: On ice, mix Matrigel with the angiogenic stimulus (e.g., 150 ng/mL bFGF) and either this compound (treatment group) or vehicle control (e.g., PBS). Keep all reagents and mixtures on ice to prevent premature gelation of the Matrigel.[8]

-

Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.[8]

-

Plug Excision: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.[10]

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a commercially available kit. The amount of hemoglobin is proportional to the extent of vascularization.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section.[10] Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels. Quantify the vessel density using image analysis software.[10]

-

Corneal Micropocket Assay

The corneal micropocket assay utilizes the naturally avascular cornea of a rodent as a canvas to observe angiogenesis.[11][12] A pellet containing an angiogenic stimulator is implanted into a surgically created pocket in the cornea, and the subsequent vessel growth from the limbus is quantified.[11][13]

Materials:

-

Rodents (e.g., mice or rats)

-

Anesthetic agents

-

Surgical microscope

-

Fine surgical instruments

-

Hydron (poly-HEMA)

-

Sucralfate

-

Angiogenic stimulus (e.g., bFGF or VEGF)

-

This compound

-

Slit-lamp biomicroscope

Procedure:

-

Pellet Preparation: Prepare slow-release pellets by mixing the angiogenic stimulus, sucralfate, and hydron.[11] For the treatment group, incorporate this compound into the pellet mixture.

-

Corneal Pocket Creation: Anesthetize the animal and, under a surgical microscope, create a small, mid-stromal pocket in the cornea using a fine needle or blade.[13]

-

Pellet Implantation: Carefully insert the prepared pellet into the corneal pocket.[11][13]

-

Observation and Quantification: Observe the eyes daily using a slit-lamp biomicroscope. Measure the length and clock hours of vessel ingrowth from the limbus towards the pellet over several days (typically 5-6 days for bFGF or VEGF).[11] The angiogenic response can be quantified by calculating the area of neovascularization.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound's anti-angiogenic activity.

Caption: Workflow for the CAM angiogenesis assay.

Caption: Workflow for the Matrigel plug assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chorioallantoic Membrane (CAM) Assay for the Analysis of Starvation-Induced Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cris.iucc.ac.il [cris.iucc.ac.il]

- 12. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Obtustatin Treatment in In Vivo Melanoma Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of obtustatin, a potent and selective α1β1 integrin inhibitor, in preclinical in vivo studies of melanoma. The protocols are based on established research demonstrating the anti-angiogenic and oncostatic effects of this compound in mouse models of melanoma.

Introduction

This compound, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a highly selective inhibitor of α1β1 integrin.[1][2] This integrin is expressed on endothelial cells and plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] By targeting α1β1 integrin, this compound effectively inhibits angiogenesis, leading to a reduction in tumor growth.[1][3][4] Its mechanism of action involves the induction of apoptosis in endothelial cells in a caspase-dependent manner.[3][4]

Key Applications

-

Investigation of anti-angiogenic therapies in melanoma.

-

Preclinical evaluation of α1β1 integrin inhibitors.

-

Studies on the role of the tumor microenvironment in melanoma progression.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in murine models of melanoma.

Table 1: Efficacy of this compound in B16F10 Syngeneic Mouse Melanoma Model [3]

| Dosage (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition |

| 5 | Intravenous (i.v.) | Every other day | ~65% |

| 2.5 | Intravenous (i.v.) | Every other day | ~40% |

| 5 | Intraperitoneal (i.p.) | Not specified | Slight to no significant suppression |

| 2.5 | Intraperitoneal (i.p.) | Not specified | No effect |

Table 2: Efficacy of this compound in Human MV3 Melanoma Xenograft Model (Nude Mice) [3][4]

| Dosage (mg/kg) | Administration Route | Treatment Schedule | Outcome |

| Not specified | Intravenous (i.v.) | Not specified | Complete blockage of cancer growth |

Experimental Protocols

Materials

-

This compound (lyophilized powder)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

B16F10 mouse melanoma cells or other suitable melanoma cell line

-

Syngeneic mice (e.g., C57BL/6 for B16F10 cells) or immunodeficient mice (e.g., nude mice for human melanoma xenografts)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Calipers for tumor measurement

-

Anesthetic agent for animal procedures

-

Tissue culture reagents

Preparation of this compound Solution

-

Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile PBS.

-

Gently vortex to ensure complete dissolution.

-

Filter-sterilize the this compound solution through a 0.22 µm syringe filter into a sterile tube.

-

Prepare final dilutions for injection using sterile PBS. The final injection volume will depend on the mouse weight and the desired dosage. For a 20g mouse receiving a 5 mg/kg dose, the required amount of this compound is 0.1 mg.

In Vivo Melanoma Tumor Model and this compound Treatment

-

Cell Culture and Implantation:

-

Culture B16F10 melanoma cells (or other chosen cell line) under standard conditions.

-

Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

This compound Administration:

-

Randomize mice into treatment and control groups.

-

Begin treatment when tumors have reached the desired size. For example, treatment can start on day 4 post-implantation.[3]

-

Administer this compound intravenously (via the tail vein) at the desired dosage (e.g., 2.5 or 5 mg/kg).

-

Administer an equal volume of sterile PBS to the control group.

-

Continue treatment every other day for a specified period (e.g., until day 12 post-implantation).[3]

-

-

Endpoint and Analysis:

-

Continue monitoring tumor growth and animal well-being throughout the study.

-

At the end of the experiment (e.g., day 18), euthanize the mice.[3]

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for angiogenesis markers like CD31) or snap-frozen for molecular analysis.

-

Visualizations

Signaling Pathway of this compound's Anti-Angiogenic Effect

Caption: this compound inhibits α1β1 integrin, leading to caspase-8 activation and endothelial cell apoptosis, thereby suppressing angiogenesis and tumor growth.

Experimental Workflow for In Vivo this compound Treatment

References

- 1. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Obtustatin as a Selective Inhibitor of α1β1 Integrin-Mediated Cell Adhesion

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Integrins | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

Application of Obtustatin in 3D Tumor Spheroid Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a potent and selective inhibitor of α1β1 integrin.[1][2][3][4] Unlike many other disintegrins, this compound does not contain the common RGD (arginine-glycine-aspartate) sequence, instead utilizing a KTS (lysine-threonine-serine) motif in its active loop.[1][2][3][4] Its high specificity for α1β1 integrin, a key receptor for collagen IV, makes it a valuable tool for investigating cellular processes involving this integrin, such as angiogenesis, cell migration, and tumor progression.[1][5] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures, as they better mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[6][7][8][9] This document provides detailed application notes and protocols for studying the effects of this compound in 3D tumor spheroid models.

Mechanism of Action

This compound selectively binds to α1β1 integrin, thereby inhibiting its interaction with collagen IV, a major component of the basement membrane.[1] This inhibition has been shown to have a potent anti-angiogenic effect by blocking the proliferation and inducing apoptosis in microvascular endothelial cells.[1][5] The administration of this compound has been demonstrated to significantly reduce tumor development in preclinical animal models, including melanoma and Lewis lung carcinoma.[1][3][4][5] The mechanism of its oncostatic effect is primarily attributed to the inhibition of tumor-associated neovascularization.[5]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity. These values can serve as a reference for designing experiments in 3D tumor spheroid models.

| Parameter | Value | Cell/System | Reference |

| IC50 (α1β1 integrin binding to collagen IV) | 2 nM | Cell-free assay | [1] |

| IC50 (solubilized α1β1 integrin binding to collagen IV) | 0.8 nM | Cell-free assay | [3] |

| Tumor Development Reduction (Lewis Lung Carcinoma) | ~50% | Syngeneic mouse model | [3][4] |

| Tumor Development Reduction (Sarcoma) | 30% | In vivo model | [2] |

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes a general method for generating tumor spheroids using the liquid overlay technique, which is compatible with high-throughput screening.

Materials:

-

Cancer cell line of choice (e.g., HT-29, A549, MCF7, DU 145)[10]

-

Complete cell culture medium

-

96-well ultra-low attachment (ULA) round-bottom plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counter

Procedure:

-

Culture cancer cells to 70-80% confluency in standard tissue culture flasks.

-

Wash cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin and centrifuge the cell suspension.

-

Resuspend the cell pellet in complete medium and perform a cell count to determine viability.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well).[10]

-

Add 100 µL of the cell suspension to each well of a 96-well ULA plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[11]

-

Incubate the plate at 37°C and 5% CO2. Spheroid formation can be observed within 24-72 hours.[10]

Protocol 2: this compound Treatment and Spheroid Viability Assay

This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability.

Materials:

-

Pre-formed tumor spheroids (from Protocol 1)

-

This compound (reconstituted in an appropriate buffer)

-

Complete cell culture medium

-

3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Luminometer or plate reader

Procedure:

-

After 48-72 hours of incubation, when spheroids have formed, prepare serial dilutions of this compound in complete medium.

-

Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilution or vehicle control.

-